1-(3-Prop-2-ynylphenyl)ethanone
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Overview
Description
1-(3-Prop-2-ynylphenyl)ethanone is an organic compound characterized by the presence of a phenyl ring substituted with a prop-2-ynyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Prop-2-ynylphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3-prop-2-ynylbenzaldehyde with acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Prop-2-ynylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(3-Prop-2-ynylphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Prop-2-ynylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, thereby modulating their activity.
Pathways Involved: Influencing signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
1-(3-Hydroxyphenyl)ethanone: Similar structure but with a hydroxyl group instead of a prop-2-ynyl group.
1-(3-Nitrophenyl)ethanone: Contains a nitro group instead of a prop-2-ynyl group.
Uniqueness: 1-(3-Prop-2-ynylphenyl)ethanone is unique due to the presence of the prop-2-ynyl group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C11H10O |
---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
1-(3-prop-2-ynylphenyl)ethanone |
InChI |
InChI=1S/C11H10O/c1-3-5-10-6-4-7-11(8-10)9(2)12/h1,4,6-8H,5H2,2H3 |
InChI Key |
FJRHITODCFSBSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)CC#C |
Origin of Product |
United States |
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